2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one
Overview
Description
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one can be achieved through a multi-component reaction involving salicylic aldehyde, ethyl cyanoacetate, and ammonium acetate under reflux conditions . This one-pot reaction is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up multi-component reactions and optimizing reaction conditions for higher yields and purity would apply. Techniques such as continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted phenolic and pyrimidine compounds.
Scientific Research Applications
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)-4,5-dihydro-1H-imidazole
- 2-(3-Hydroxyphenyl)-3,4-dihydroquinazolin-4-one
- 2-(3-Hydroxyphenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one
Uniqueness
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a phenolic group and a pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)10-11-5-4-9(14)12-10/h1-6,13H,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJODUGRMODXIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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